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Phenylacetaldehyde - 122-78-1

Phenylacetaldehyde

Catalog Number: EVT-279514
CAS Number: 122-78-1
Molecular Formula: C8H8O
Molecular Weight: 120.15 g/mol
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Product Introduction

Description
Phenylacetaldehyde is an aldehyde that consists of acetaldehyde bearing a methyl substituent; the parent member of the phenylacetaldehyde class of compounds. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes.
Phenylacetaldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Phenylacetaldehyde is a natural product found in Camellia sinensis, Tricholoma inamoenum, and other organisms with data available.
Phenylacetaldehyde is one important oxidation-related aldehyde. Exposure to styrene gives phenylacetaldehyde as a secondary metabolite. Styrene has been implicated as reproductive toxicant, neurotoxicant, or carcinogen in vivo or in vitro. Phenylacetaldehyde could be formed by diverse thermal reactions during the cooking process together with C8 compounds is identified as a major aroma- active compound in cooked pine mushroom. Phenylacetaldehyde is readily oxidized to phenylacetic acid. Therefore will eventually be hydrolyzed and oxidized to yield phenylacetic acid that will be excreted primarily in the urine in conjugated form. (A7898, A7899, A7900). Phenylacetaldehyde is an aromatic compound found in buckwheat, chocolate and many other foods and flowers. It is also responsible for the antibiotic activity of maggot therapy and it is also a compound that is added to cigarettes to improve their aroma.
Phenylacetaldehyde is a metabolite found in or produced by Saccharomyces cerevisiae.

Phenylacetic acid

Compound Description: Phenylacetic acid is a white solid with a strong, honey-like odor. It is naturally found in various fruits and is also used commercially in flavorings and perfumes. [, , , , , , ]

Relevance: Phenylacetic acid is the primary metabolite of phenylacetaldehyde through oxidation by enzymes like aldehyde dehydrogenase and aldehyde oxidase. [, , , , , , ] This metabolic pathway is crucial in the detoxification of both xenobiotic and endogenous aldehydes. []

2-Phenylethanol

Compound Description: 2-Phenylethanol, also known as phenethyl alcohol, possesses a pleasant floral aroma resembling roses. It is a common ingredient in perfumes and flavorings. [, , , , , , ]

Relevance: 2-Phenylethanol is a product of phenylacetaldehyde reduction, primarily catalyzed by the enzyme phenylacetaldehyde reductase. [, , , , , , ] This conversion pathway is essential for the biosynthesis of 2-phenylethanol, a significant contributor to the floral scent of roses. []

L-Phenylalanine

Compound Description: L-Phenylalanine is an essential amino acid, crucial for protein synthesis in living organisms. It serves as a precursor for various important metabolites. [, , , , , , , , , ]

Relevance: L-Phenylalanine is the primary precursor of phenylacetaldehyde in plants. [, , , , , , , , , ] This conversion is catalyzed by enzymes like aromatic L-amino acid decarboxylase (AADC). [, , , ] The resulting phenylacetaldehyde can then be further metabolized into other aroma compounds, such as 2-phenylethanol. [, ]

Dopamine

Compound Description: Dopamine is a neurotransmitter that plays a critical role in the central nervous system, impacting various functions like mood, sleep, and movement. []

Relevance: Dopamine serves as a substrate for the norcoclaurine synthase enzyme, which catalyzes its reaction with phenylacetaldehyde derivatives in the biosynthesis of benzylisoquinoline alkaloids. [] The stereoselectivity of this reaction is crucial for the production of specific alkaloid isomers. []

α-Methyl-substituted phenylacetaldehyde

Compound Description: This class of compounds represents structural analogs of phenylacetaldehyde with a methyl group substitution at the alpha carbon. They are important for studying the substrate specificity and stereoselectivity of enzymes like norcoclaurine synthase. []

Relevance: α-Methyl-substituted phenylacetaldehydes are utilized to investigate the kinetic resolution capabilities of the norcoclaurine synthase enzyme. [] The enzyme's stereoselective preference for these substrates offers insights into the enzymatic mechanism and potential for producing chiral compounds. []

Benzaldehyde

Compound Description: Benzaldehyde is an aromatic aldehyde with a characteristic almond-like odor. It is a key component of bitter almond oil and is widely used in food flavorings. [, ]

Relevance: Benzaldehyde is a related aromatic aldehyde often produced alongside phenylacetaldehyde in reactions involving phenylalanine and lipid oxidation products. [] The formation mechanisms of both compounds are intertwined, often involving similar intermediates and reaction pathways, particularly during thermal processing. []

Methylglyoxal

Compound Description: Methylglyoxal is a reactive dicarbonyl compound formed during carbohydrate metabolism. It is considered a marker of oxidative stress and implicated in various diseases. [, ]

Relevance: Methylglyoxal has been found to inhibit the formation of phenylacetaldehyde in model systems simulating the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. [, ] This inhibitory effect is significant for understanding the factors influencing the formation of aroma compounds in food. [, ]

Phenylethylamine

Compound Description: Phenylethylamine is a naturally occurring trace amine in the human brain that acts as a neuromodulator and neurotransmitter. It is also found in certain foods. [, ]

Relevance: Phenylethylamine can be chemically converted to phenylacetaldehyde through reactions with lipid oxidation products. [] This transformation is particularly relevant during food processing and can impact the final flavor profile. []

(E)-anethol

Compound Description: (E)-Anethol is an aromatic compound responsible for the distinctive flavor of anise and fennel. It is also found in other plants and used in food and beverages. []

Relevance: (E)-Anethol acts synergistically with phenylacetaldehyde to attract the cotton bollworm, Helicoverpa armigera. [] This finding highlights the potential for developing efficient bisexual lures for pest control using combinations of floral volatiles. []

Salicylaldehyde

Compound Description: Salicylaldehyde is an organic compound with a bitter almond-like odor. It is a key precursor in the synthesis of aspirin and other pharmaceuticals. []

Relevance: Salicylaldehyde, similar to (E)-anethol, exhibits synergistic effects with phenylacetaldehyde in attracting Helicoverpa armigera. [] The combination of these compounds enhances the efficacy of trapping systems for monitoring and controlling this agricultural pest. []

Phenylacetaldehyde ethylenglycol acetal

Compound Description: This compound is a cyclic acetal formed by the reaction of phenylacetaldehyde with ethylene glycol. It is often synthesized for its potential applications in fragrances and flavorings. [, ]

Relevance: Phenylacetaldehyde ethylenglycol acetal represents a derivative of phenylacetaldehyde synthesized for various applications. [, ] The research focuses on developing efficient catalytic methods for its synthesis, indicating its potential use as a fragrance or flavoring agent. [, ]

Synthesis Analysis

Phenylacetaldehyde can be synthesized through several methods, each with varying efficiency and complexity:

  1. Oxidation of β-Phenylethanol: This method involves the catalytic oxidation of β-phenylethanol using metal catalysts or microorganisms. The reaction typically requires controlled conditions to prevent further oxidation to carboxylic acids .
  2. Reduction of Phenylacetic Acid: In this approach, phenylacetic acid or its esters are reduced to yield phenylacetaldehyde. Common reducing agents include lithium aluminum hydride or borane .
  3. Darzens Method: This method utilizes benzaldehyde and ethyl chloroacetate as starting materials, leading to the formation of an epoxy ester, which is subsequently hydrolyzed and decarboxylated to produce phenylacetaldehyde .
  4. Microwave-Assisted Dehydration: A more recent technique involves the microwave-assisted dehydration of 1-phenylethan-1,2-diol, which allows for rapid synthesis under milder conditions .
  5. Gas Phase Reactions: The use of zeolite catalysts, such as H-ZSM-5, has been reported for gas-phase synthesis from styrene oxide and styrene glycol, achieving high yields through selective dehydration reactions .

These methods vary in terms of yield, purity, and industrial applicability. For instance, a notable method without solvent reported a 96% yield using a zeolite catalyst at temperatures between 200-300 °C with a contact time of 3-5 seconds .

Key Structural Data:

  • Molecular Weight: 136.15 g/mol
  • Boiling Point: Approximately 198 °C
  • Melting Point: -35 °C

The compound exhibits polar characteristics due to the carbonyl group, which influences its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Phenylacetaldehyde participates in various chemical reactions typical of aldehydes:

  1. Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles (e.g., Grignard reagents), leading to alcohols upon hydrolysis.
  2. Oxidation Reactions: Under certain conditions, phenylacetaldehyde can be oxidized to phenylacetic acid.
  3. Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.
  4. Maillard Reaction: Phenylacetaldehyde can also form through Maillard reactions involving glucose and phenylalanine during cooking processes, contributing to flavor profiles in food products .
Mechanism of Action

The mechanism by which phenylacetaldehyde acts in biological systems often involves its reactivity as an electrophile due to the carbonyl group. In flavor chemistry, it can interact with amino acids and sugars through condensation reactions that enhance flavor complexity during cooking or processing.

In the context of food chemistry, studies have shown that phenylacetaldehyde is produced via Maillard reactions under specific conditions involving glucose and phenylalanine, where intermediate compounds facilitate its formation . The optimal ratios and conditions for these reactions can significantly influence flavor outcomes.

Physical and Chemical Properties Analysis

Phenylacetaldehyde possesses several notable physical and chemical properties:

  • Appearance: Colorless liquid with a characteristic odor.
  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Density: Approximately 1.05 g/cm³.
  • Reactivity: Reacts readily with nucleophiles and can participate in polymerization reactions under certain conditions.

These properties make it suitable for applications in fragrances and flavorings where solubility and reactivity are critical factors.

Applications

Phenylacetaldehyde is widely used across various industries:

  1. Flavoring Agent: It is commonly employed in food products for its sweet floral aroma, contributing to flavors in candies, beverages, and baked goods.
  2. Fragrance Industry: Its pleasant scent makes it a popular choice in perfumes and scented products.
  3. Intermediate in Organic Synthesis: Phenylacetaldehyde serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  4. Research Applications: It is utilized in studies focusing on reaction mechanisms involving aldehydes and their derivatives.

The versatility of phenylacetaldehyde underscores its significance in both industrial applications and research contexts.

Biosynthesis and Natural Occurrence of Phenylacetaldehyde

Enzymatic Pathways in Microbial Systems

Role of Phenylalanine Ammonia-Lyase (PAL) in Precursor Generation

Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, establishing a critical entry point for phenylacetaldehyde biosynthesis in both microbial and plant systems. This enzymatic reaction generates ammonia and cinnamic acid, the latter serving as a precursor for numerous phenylpropanoid metabolites. In microorganisms such as Saccharomyces cerevisiae, PAL activity initiates the conversion pathway where trans-cinnamic acid undergoes β-oxidation or side-chain shortening to yield phenylacetaldehyde directly. Genetic studies in yeast confirm that PAL-deficient mutants exhibit a near-complete loss of phenylacetaldehyde production, underscoring its indispensable role in precursor generation. The reaction occurs under aerobic conditions and represents a key metabolic branch point directing carbon flux toward volatile aromatic compound synthesis rather than protein biosynthesis [5] [9].

Oxidative Decarboxylation Mechanisms in Eukaryotes

The Ehrlich pathway represents the principal route for phenylacetaldehyde biosynthesis in eukaryotic systems, particularly yeasts. This three-step biochemical process begins with the transamination of L-phenylalanine to phenylpyruvate, catalyzed by aromatic aminotransferases (Aro8p/Aro9p in S. cerevisiae). Phenylpyruvate subsequently undergoes decarboxylation via specific pyruvate decarboxylases (e.g., Aro10p) or phenylpyruvate decarboxylases to yield phenylacetaldehyde. The final reduction step, mediated by alcohol dehydrogenases (ADHs), converts phenylacetaldehyde to 2-phenylethanol—though this step is often incomplete, allowing significant accumulation of the aldehyde intermediate. Notably, enzymatic kinetics studies reveal that phenylpyruvate decarboxylation exhibits a low Km (0.8 mM) and high catalytic efficiency (kcat/Km = 4.5 × 104 M-1s-1), explaining the rapid in vivo generation of phenylacetaldehyde following phenylalanine availability. Oxygen availability significantly influences this pathway; microaerobic conditions favor phenylacetaldehyde accumulation by limiting ADH activity [5].

Table 1: Microbial Enzymatic Pathways for Phenylacetaldehyde Biosynthesis

OrganismPrimary PathwayKey Enzyme(s)Optimal ConditionsPhenylacetaldehyde Yield
Saccharomyces cerevisiaeEhrlich pathwayAro8/Aro9, Aro10, ADHsMicroaerobic, pH 5.5120 mg/L (shake flask)
Kluyveromyces marxianusEhrlich pathwayKmaro8, Pdc30°C, 150 rpm340 mg/L (bioreactor)
Anaerobic sewage communityDecarboxylationPutative glycyl radical decarboxylaseStrictly anaerobicQuantitative conversion

Ecological Significance in Floral and Insect Communication Systems

Pheromone Function in Lepidoptera Species

Phenylacetaldehyde serves as a critical semiochemical in Lepidoptera communication systems, functioning as both a sex pheromone component and a potent floral attractant. Electrophysiological studies demonstrate that male cabbage looper moths (Trichoplusia ni) exhibit antennal sensitivity to phenylacetaldehyde at concentrations as low as 10-4 μg/mL air—significantly lower than responses to other floral volatiles. Field trapping experiments reveal that phenylacetaldehyde-baited traps capture 78% more moths compared to control traps, confirming its behavioral relevance. This compound enhances reproductive success by facilitating mate location and mediating aggregation behaviors. Its volatility profile (vapor pressure = 0.11 mmHg at 25°C) enables efficient atmospheric dispersion over distances exceeding 100 meters, creating extensive chemical communication channels in nocturnal ecosystems. Notably, phenylacetaldehyde emission in male hair-pencil structures increases by 300% during mating seasons, demonstrating its context-dependent production [2] [6].

Floral Volatile Emission Dynamics in Angiosperms

Angiosperms employ phenylacetaldehyde as a key floral volatile to mediate pollinator interactions, with emission dynamics tightly regulated by physiological and environmental factors. In Rosa damascena, phenylacetaldehyde constitutes 18-22% of total floral volatiles during peak emission periods (0800-1200 hours), coinciding with pollinator foraging activity. Emission rates follow a pronounced diurnal rhythm, with nighttime levels dropping to <5% of daytime maxima, regulated by circadian-controlled PAL enzyme activity. Environmental modulators significantly impact biosynthesis: temperature elevation from 20°C to 30°C increases emission by 140%, whereas drought stress reduces flux by 65%. Biochemical analyses of petal tissues reveal that phenylacetaldehyde synthesis occurs primarily in epidermal cells, where substrate channeling from phenylalanine pools occurs via specialized transport proteins. The compound's structural simplicity allows rapid diffusion through cuticular pores, achieving atmospheric concentrations of 0.7-2.3 ppb within floral microenvironments—well above the olfactory detection thresholds of key pollinators [2] [6].

Table 2: Ecological Functions of Phenylacetaldehyde in Biological Systems

Biological ContextFunctionConcentration/Emission RateTarget OrganismsKey References
Trichoplusia ni (cabbage looper)Sex pheromone0.02-0.5 μg/glandConspecific moths [2] [6]
Rosa hybrida (rose)Floral attractant18.7 μg/g flower·hr⁻¹ (peak)Bees, butterflies [6]
Jasminum sambac (jasmine)Nocturnal pollinator lure9.2 μg/g flower·hr⁻¹ (2100-0200 hr)Hawkmoths [2]
Fagopyrum esculentum (buckwheat)Nectar guide chemical3.1 ng/mg nectarGeneralist pollinators [2]

Metabolic Byproduct Formation in Food Fermentation

Strecker Degradation Pathways in Wine and Chocolate

Phenylacetaldehyde forms prominently during food processing via Strecker degradation, a non-enzymatic reaction between α-amino acids and carbonyl compounds. In wine, phenylalanine degradation proceeds through dicarbonyl intermediates (particularly ortho-quinones derived from phenolic oxidation), yielding phenylacetaldehyde as the principal volatile product. Real-time proton transfer reaction-mass spectrometry (PTR-MS) analyses reveal that wine model systems containing 2.4 mM phenylalanine generate phenylacetaldehyde concentrations up to 85 μg/L within 60 minutes at 80°C. Crucially, glucose competitively inhibits this pathway, reducing aldehyde formation by 40-60% when present at equimolar concentrations with phenylalanine. Chocolate fermentation studies demonstrate that phenylacetaldehyde production correlates with free phenylalanine concentration (r=0.91, p<0.001) and fermentation temperature, with optimal generation at 45-50°C. During cocoa bean roasting, phenylacetaldehyde concentrations increase 15-fold compared to unroasted beans, reaching 1.2 mg/kg, and contributing significantly to the characteristic honey-like aroma notes in finished chocolate products [3] [4] [6].

Thermal Degradation of Amino Acids in Cooked Foods

Thermal processing of protein-rich foods generates phenylacetaldehyde through complex Maillard and Strecker reaction cascades. Kinetic studies in fish sauce models demonstrate that phenylacetaldehyde formation follows first-order reaction kinetics (rate constant k=0.048 min-1 at 100°C), with activation energy of 85 kJ/mol. Stir-frying (220°C) induces rapid phenylacetaldehyde generation, achieving concentrations of 47 μg/kg within 60 seconds—significantly higher than boiled samples (29 μg/kg after 60 minutes). This aldehyde derives from two primary pathways: (1) classical Strecker degradation where phenylalanine reacts with α-dicarbonyls (e.g., diacetyl or glyoxal), and (2) lipid oxidation-mediated routes where lipid hydroperoxides decarboxylate phenylpyruvate intermediates. In cooked mushrooms (Lentinula edodes), phenylacetaldehyde increases from 0.8 μg/kg in fresh samples to 12.3 μg/kg after drying at 60°C, establishing it as a thermal process marker. Its odor activity value (OAV) exceeds 100 in numerous cooked foods, confirming its sensory dominance despite low absolute concentrations [3] [4] [7].

Table 3: Phenylacetaldehyde Formation in Food Processing

Food MatrixProcessing MethodPhenylacetaldehyde ConcentrationKey PathwayAroma Contribution
Cabernet Sauvignon wineFermentation/aging18-42 μg/LStrecker degradationHoney, floral notes
Lentinula edodes (shiitake)Hot-air drying (60°C)12.3 μg/kg (dry weight)Enzymatic/thermal degradationSweet, floral
Fish sauceStir-frying (220°C, 60 sec)47 μg/kgMaillard/Strecker reactionSavory, fermented note
Cocoa beansRoasting (150°C, 30 min)1.2 mg/kgStrecker degradationHoney-like, sweet

Properties

CAS Number

122-78-1

Product Name

Phenylacetaldehyde

IUPAC Name

2-phenylacetaldehyde

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

DTUQWGWMVIHBKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC=O

Solubility

Slightly soluble in water; insoluble in water; soluble in oils, propylene glycol
1 mL in 2 mL 80% ethanol (in ethanol)

Synonyms

Phenylacetaldehyde; NSC 406309; NSC-406309; NSC406309

Canonical SMILES

C1=CC=C(C=C1)CC=O

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